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Introduction
UAMC-099 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor

targeting Mixed Lineage Kinases (MLKs).[1] It was developed as a neuroprotective and anti-

inflammatory agent. UAMC-099's therapeutic potential stems from its ability to modulate key

signaling pathways involved in neuronal apoptosis and inflammation, primarily through the

inhibition of the c-Jun N-terminal kinase (JNK) signaling cascade. This technical guide provides

an in-depth analysis of the kinase selectivity profile of UAMC-099, presenting quantitative data,

detailed experimental methodologies, and visual representations of its mechanism of action.

Kinase Selectivity Profile of UAMC-099
UAMC-099 is a multi-kinase inhibitor with high affinity for the Mixed Lineage Kinase (MLK)

family. Its inhibitory activity has been characterized against a panel of kinases, revealing a

distinct selectivity profile.

Quantitative Kinase Inhibition Data
The inhibitory activity of UAMC-099 is summarized in the tables below. Table 1 details the half-

maximal inhibitory concentrations (IC50) for its primary kinase targets. Table 2 provides a

broader view of its selectivity, listing kinases that are significantly inhibited by UAMC-099 at a

concentration of 1 µM.
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Table 1: IC50 Values for Primary Kinase Targets of UAMC-099

Kinase IC50 (nM)

MLK1 19[1]

MLK2 42[1]

MLK3 14[1][2]

DLK 150[1]

LRRK2 11[1]

ABL1 6.8[1]

Table 2: Kinases with >90% Inhibition by UAMC-099 at 1 µM[3]

Kinase Family Kinase

Tyrosine Kinase ABL1, FLT3, KIT, PDGFRB, ALK, AXL

CMGC
CDK11, CDK4, CDKL2, CLK1, CLK2, CLK4,

DYRK1B

STE MLK1, MLK2, MLK3, DLK

Other
LRRK2, IKKα, IKKβ, ROCK1, MELK, SRPK2,

TYK2

Mechanism of Action: Inhibition of the MLK-JNK
Signaling Pathway
UAMC-099 exerts its primary therapeutic effects by inhibiting the Mixed Lineage Kinases

(MLKs), which are key upstream regulators of the JNK and p38 MAP kinase signaling

pathways. These pathways are activated in response to cellular stress and inflammatory

signals, leading to downstream events such as apoptosis and the production of pro-

inflammatory cytokines. By inhibiting MLKs, UAMC-099 effectively blocks this cascade.
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UAMC-099 inhibits the MLK-JNK signaling pathway.

Experimental Protocols
The determination of the kinase selectivity profile of UAMC-099 involves various in vitro kinase

assays. Below are detailed methodologies for key experimental approaches.

In Vitro Kinase Assay (General Protocol for IC50
Determination)
This protocol describes a common method for determining the IC50 value of an inhibitor

against a specific kinase using a luminescence-based assay that measures ATP consumption.
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Materials:

Purified recombinant kinase (e.g., MLK3, LRRK2)

Kinase-specific substrate (peptide or protein)

UAMC-099 dilution series in DMSO

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ATP solution

ADP-Glo™ Kinase Assay kit (or equivalent)

White, opaque 384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of UAMC-099 in DMSO. Further dilute the

compound in kinase assay buffer to the desired final concentrations.

Reaction Setup:

Add 1 µL of the diluted UAMC-099 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2 µL of the purified kinase enzyme diluted in kinase assay buffer.

Initiate the kinase reaction by adding 2 µL of a mixture of the kinase-specific substrate and

ATP in kinase assay buffer.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60

minutes), optimized to ensure the reaction is within the linear range.

Reaction Termination and Signal Detection:
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Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates

the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room

temperature.

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is

then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30

minutes at room temperature.

Measurement: Measure the luminescence using a plate reader. The luminescent signal is

directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

Subtract the background signal ("no kinase" control).

Calculate the percentage of inhibition for each UAMC-099 concentration relative to the

DMSO control.

Plot the percent inhibition against the logarithm of the UAMC-099 concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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Workflow for an in vitro kinase inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15607562?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinome Scanning (General Methodology)
To obtain a broad selectivity profile, UAMC-099 would be screened against a large panel of

kinases, such as the KINOMEscan™ platform. This is a competition binding assay.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to the kinase active site. The amount of kinase captured on the solid

support is quantified, typically by qPCR of a DNA tag fused to the kinase. A lower amount of

captured kinase in the presence of the test compound indicates stronger binding and inhibition.

General Procedure:

Assay Preparation: A library of human kinases, each tagged with a unique DNA barcode, is

used.

Competition Assay: UAMC-099 is incubated with the kinase-DNA tag fusion protein and an

immobilized ligand.

Quantification: After incubation and washing, the amount of kinase bound to the solid support

is quantified by qPCR of the DNA tag.

Data Analysis: The results are reported as "percent of control" (DMSO), where a lower

percentage indicates a higher binding affinity of the compound for the kinase.

Kinase-DNA Tag Immobilized Ligand UAMC-099

No Inhibition:
Kinase binds to immobilized ligand.

Inhibition:
UAMC-099 binds to kinase, preventing its binding to the immobilized ligand.

High qPCR Signal

Low qPCR Signal
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Logical flow of a competition binding assay for kinome scanning.

Conclusion
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UAMC-099 is a potent inhibitor of the MLK family of kinases with a broader selectivity profile

that includes other important signaling kinases. Its ability to penetrate the blood-brain barrier

and modulate neuroinflammatory pathways makes it a valuable tool for neuroscience research

and a potential therapeutic candidate for neurodegenerative diseases. The data and protocols

presented in this guide provide a comprehensive overview of the kinase selectivity of UAMC-

099, offering a valuable resource for researchers in the field of drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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